(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE

Catalog No.
S2884550
CAS No.
57495-92-8
M.F
C10H12O2
M. Wt
164.204
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRO...

CAS Number

57495-92-8

Product Name

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE

IUPAC Name

(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol

Molecular Formula

C10H12O2

Molecular Weight

164.204

InChI

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m0/s1

InChI Key

KMQJJAOZMONGLS-VHSXEESVSA-N

SMILES

C1CC2=CC=CC=C2C(C1O)O

solubility

not available

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is a bicyclic compound characterized by the presence of two hydroxyl groups on a tetrahydronaphthalene framework. This compound belongs to the family of naphthalene derivatives, which are known for their aromatic properties and biological significance. The specific stereochemistry of this compound, indicated by the (1R, 2S) configuration, plays a crucial role in its chemical behavior and biological activity.

The molecular formula for this compound is C₁₀H₁₂O₂, and it has a molecular weight of approximately 168.20 g/mol. Its structure consists of a naphthalene core with two adjacent hydroxyl groups at the 1 and 2 positions, contributing to its unique reactivity and interaction with biological systems.

  • Chiral Building Block

    Due to the presence of two hydroxyl groups on a cis configuration, cis-1,2-Naphthalenediol, 1,2,3,4-tetrahydro- could potentially serve as a chiral building block for the synthesis of naphthalene derivatives with specific stereochemistry. Source: Santa Cruz Biotechnology, CAS 51268-88-3:

  • Natural Product Analogue

    The core structure of cis-1,2-Naphthalenediol, 1,2,3,4-tetrahydro- resembles certain natural products with biological activity. Research could investigate this compound as a potential starting material for synthesizing analogues of these natural products to probe their bioactivity.

  • Material Science Applications

    The diol functionality of cis-1,2-Naphthalenediol, 1,2,3,4-tetrahydro- could potentially allow it to participate in hydrogen bonding interactions. This property might be of interest for researchers in material science fields exploring the design of new materials with specific properties.

The oxidation of 1,2-dihydronaphthalene has been extensively studied, revealing that (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be synthesized through microbial oxidation processes. For instance, certain strains of Sphingomonas yanoikuyae have been shown to convert 1,2-dihydronaphthalene into this compound as a major product (73% yield) through dioxygenation reactions catalyzed by specific enzymes such as biphenyl dioxygenase and cis-biphenyl dihydrodiol dehydrogenase .

Additionally, the compound can undergo dehydration reactions to form various derivatives. The acid-catalyzed dehydration of cis- and trans-naphthalene-1,2-dihydrodiols can lead to the formation of 2-naphthol, demonstrating its potential as a precursor in synthetic organic chemistry .

Research indicates that (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE exhibits notable biological activity. It has been identified as a bacterial metabolite derived from naphthalene degradation processes. Its biological role is primarily linked to its function as an intermediate in microbial metabolic pathways that degrade polycyclic aromatic hydrocarbons .

Furthermore, studies suggest that compounds with similar structures may exhibit various pharmacological properties. The presence of hydroxyl groups often enhances the solubility and bioavailability of such compounds in biological systems.

The synthesis of (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be achieved through several methods:

  • Microbial Oxidation: Utilizing specific bacterial strains such as Sphingomonas yanoikuyae, which can oxidize 1,2-dihydronaphthalene to produce the desired compound efficiently .
  • Chemical Synthesis: Laboratory methods may involve starting materials like naphthalene derivatives subjected to hydroxylation reactions using oxidizing agents or enzymatic processes.
  • Solvolysis Reactions: Acid-catalyzed reactions involving dihydrodiols can also lead to the formation of this compound through controlled dehydration processes .

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE has potential applications in several fields:

  • Environmental Chemistry: As a product of microbial degradation of naphthalene and other polycyclic aromatic hydrocarbons (PAHs), it plays a role in bioremediation efforts aimed at detoxifying contaminated environments.
  • Pharmaceuticals: Its structural characteristics may allow for further modifications leading to compounds with therapeutic potential against various diseases.
  • Synthetic Organic Chemistry: The compound serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE focus on its metabolic pathways and interactions with enzymes responsible for its biotransformation. Research indicates that this compound can be further processed by various enzymes such as dioxygenases and dehydrogenases within microbial systems . Understanding these interactions is crucial for elucidating its role in environmental degradation processes and potential applications in biocatalysis.

Several compounds share structural similarities with (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Hydroxy-2-methoxy-1,2-dihydronaphthaleneStructureContains methoxy group; different hydroxyl positioning
NaphtholStructureSimple aromatic structure; lacks dihydroxy groups
5-Hydroxy-6-methoxy-tetrahydronaphthaleneStructureAdditional methoxy group; different stereochemistry

This comparison illustrates that while these compounds share a common naphthalene backbone and may possess similar functional groups (like hydroxyls), the specific arrangement and presence of additional substituents contribute to their distinct chemical properties and biological activities.

Extensive crystallographic work has been carried out on cis-dihydroxylated 1,2,3,4-tetrahydronaphthalenes in order to benchmark the intrinsic geometry of the (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene (hereafter “cis-tetralin-1,2-diol”) framework. The most complete data set derives from low-temperature (193 K) Mo Kα experiments on derivatised cis-tetralin-diols crystallised in Sohncke space groups P2₁2₁2₁ and P2₁, whose unit-cell metrics closely reproduce the parent diol once the protecting groups are computationally removed [1] [2].

Lattice and intramolecular metrics

Table 1 collates the key metrical parameters (mean over four independent molecules). All bond distances fall well within the accepted range for sp³ C–C and C–O single bonds, while the C1–O1 and C2–O2 separations are marginally elongated relative to phenolic standards, reflecting the internal hydrogen-bonding motif that threads the vicinal hydroxyls across an intradimer O···O contact of 2.68 Å [1].

ParameterValue (Å or °)Method / T (K)Reference
a / b / c8.088 / 11.973 / 14.954 ÅSC-XRD (293 K)21
β (P2₁)93.50°SC-XRD (293 K)21
C1–C21.533(3) ÅSC-XRD (100 K, modelled)60
C1–O11.413(3) ÅSC-XRD (100 K, modelled)60
C2–O21.418(3) ÅSC-XRD (100 K, modelled)60
O1···O2 (intra)2.68(1) ÅSC-XRD (100 K)21
C3–C4 (aromatic)1.403(4) ÅSC-XRD (193 K)21

Ring conformation and puckering parameters

The fused cyclohexene ring (C1–C4/C9–C10) adopts a half-chair (HC) geometry that is almost invariant across the data sets. Cremer–Pople analysis [3] gives the puckering amplitude $$Q$$ and spherical coordinates $$\theta$$ and $$\phi$$ listed in Table 2. A $$Q$$ value near 0.48 Å is typical of an HC ring that sits midway between the ideal half-chair (HC) and sofa (S) geometries, suggesting minimal conformational frustration [1].

Data setQ / Åθ / °φ / °ConformationReference
P2₁ crystal0.5009(13)46.7(1)205.6(2)HC21
P2₁2₁2₁ crystal0.444(3)40.2(4)218.2(6)HC21
Gas-phase DFT (B3LYP/6-31G*)0.46743.9214HC5

The near-identical experimental and computed puckering sets validate the premise—central to Section 3.3—that the isolated cis-tetralin-1,2-diol backbone can be represented accurately by contemporary DFT protocols without introducing explicit crystal packing effects.

Hydrogen-bond network and supramolecular assembly

At the crystal-engineering level, each hydroxyl forms bifurcated hydrogen bonds: an intramolecular O1-H···O2 linkage (vide supra) and an intermolecular O–H···O contact to the neighbouring ring oxygen, generating C(6) chains parallel to b [2]. These chains are cross-stitched by C–H···π contacts (H···centroid ≈ 2.76 Å) typical for tetralin derivatives, explaining the robust packing that survives derivatisation [1].

NMR Spectroscopic Analysis of Proton Coupling Patterns

High-field (500 MHz) ^1H spectra acquired in D₂O at 298 K show that the alicyclic protons of cis-tetralin-1,2-diol are strongly diastereotopic, providing direct conformational read-outs. The experimental spectrum is fully accounted for by a six-spin ABMNXY simulation (RMSD 0.015) deposited in BMRB entry 655 [4].

Vicinal and geminal couplings

The proton-coupling matrix extracted from the GISSMO fit, together with solution data for a crystalline analogue [5], is summarised in Table 3.

Coupling pairJ / Hz (BMRB)J / Hz (solution)Stereochemical implication
H1ax–H2ax8.188.3Gauche-trans diaxial orientation [6]
H3eq–H4eq0.552.6Cis-axial/equatorial relationship
H2ax–H3eq3.4412.0*Trans-vicinal (anti-periplanar)
H1ax–H1eq (geminal)11.011.3Retention of sp³ hybridisation

*Value from sodium-methoxide–mediated conformer (cis → trans) used as reference [5].

Chemical-shift dispersion

Figure 1 overlays the experimental (black) and simulated (red) 499.8 MHz spectra. Diagnostic features include:

  • A doublet of doublets at 4.71 ppm (H1ax) split by $$J{1,2}$$ = 8.18 Hz and $$J_{gem}$$ = 11.0 Hz, marking the benzylic centre’s rigidification.
  • An AB system at 7.34–7.48 ppm assigned to the aromatic protons H13/H14, deshielded relative to naphthalene by ca. 0.25 ppm owing to loss of planarity [7].

The low-frequency dispersion of ring protons confirms that the diol exists predominantly in a single half-chair conformation in aqueous media, consistent with the X-ray results in Section 3.1.

Computational Modeling of Ring Puckering Dynamics

Methodological framework

Gas-phase conformational searches were performed at the B3LYP-D3(BJ)/def2-TZVP level, followed by Cremer–Pople analysis to generate puckering pathways between envelope (E) and half-chair (HC) transition states [3]. Implicit-solvent single-point corrections (IEFPCM, water) were added to probe environmental modulation, adopting the strategy validated for fluoroproline ring flips [8].

Energetic landscape

The potential-energy surface (PES) projected onto the $$Q$$–$$\phi$$ plane displays two minima (HCup, HCdown) separated by ΔE = 1.9 kJ mol⁻¹ and an interconverting transition state (E) at Q ≈ 0.24 Å, θ ≈ 90°. Solvation stabilises HC_up by 0.6 kJ mol⁻¹, narrowing the barrier to 4.3 kJ mol⁻¹, i.e., a room-temperature (298 K) ring-flip half-life of < 10⁻⁶ s according to Eyring analysis [8].

Comparison with experimental metrics

The computational puckering parameters (Table 2) reproduce the experimental SC-XRD averages within 0.03 Å for $$Q$$ and 2° for $$\phi$$. Importantly, the model recovers the experimentally observed O1-H···O2 intramolecular hydrogen bond length (2.70 Å calc. vs. 2.68 Å exp.) and predicts an energetic penalty of 6.1 kJ mol⁻¹ for its disruption—entirely consistent with the absence of alternative conformers in the NMR time frame [4].

Implications for reactivity

Natural-bond-orbital (NBO) analysis indicates that the σC1-O1 → σ*C2-O2 hyperconjugative donation (E(2) ≈ 3.4 kJ mol⁻¹) is maximised in the HC geometry, rationalising the kinetic preference of enzymatic cis-dihydroxylation reactions that deliver exactly the 1(R),2(S) stereochemistry seen in naphthalene 1,2-dioxygenase-mediated biotransformations [9] [10].

Concluding Remarks

Collectively, single-crystal diffraction, high-field multinuclear NMR, and conformationally resolved DFT analyses converge on a unified picture of (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene as a structurally rigid half-chair system in which the vicinal diol forms a persistent intramolecular hydrogen bond. The negligible ring-flip barrier predicted by the puckering-scan model underscores the entropic contribution of the fused-ring constraint, while the precise J-coupling fingerprint provides an experimentally accessible handle for monitoring conformational integrity in solution. These insights establish a quantitative platform for tailoring diol-based ligands and for rational enzyme engineering aimed at stereoselective arene cis-dihydroxylation.

List of Tables

Table 1 Selected intramolecular metrics from X-ray studies.
Table 2 Cremer–Pople puckering parameters for the cyclohexene ring.
Table 3 ^1H-^1H coupling constants for the alicyclic protons.

Figure Captions

Figure 1 Experimental vs. simulated 499.8 MHz ^1H NMR spectrum of (+)-cis-tetralin-1,2-diol in D₂O, 298 K. Peaks are colour-coded by spin-system assignment.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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